2-(环丁基甲基)氮杂环丁烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

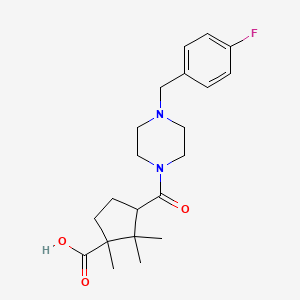

The compound "2-(Cyclobutylmethyl)azetidine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various azetidine derivatives and their synthesis, which can provide insights into the compound of interest. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their presence in biologically active compounds .

Synthesis Analysis

The synthesis of azetidine derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres includes a key cyclization step of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . Similarly, 2-(α-hydroxyalkyl)azetidines are synthesized from enantiomerically pure β-amino alcohols, followed by treatment with thionyl chloride or methanesulfonyl chloride . These methods could potentially be adapted for the synthesis of "2-(Cyclobutylmethyl)azetidine hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction studies have been used to analyze the molecular geometry of azetidine derivatives. For example, the larger size and increased conformational flexibility of 3-((hetera)cyclobutyl)azetidine-based isosteres compared to parent heterocycles like piperidine and morpholine have been confirmed . Such structural analyses are crucial for understanding the potential utility of these compounds as building blocks in drug discovery.

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions, which can be used to further functionalize the molecules. The ring expansion of 2-(α-hydroxyalkyl)azetidines to form functionalized pyrrolidines is one example . Additionally, 2-(dichloromethylene)azetidines are stable strained cyclic enamines that react smoothly with electrophilic reagents . These reactions are indicative of the versatile chemistry that azetidine derivatives can participate in, which is relevant for the modification of "2-(Cyclobutylmethyl)azetidine hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. While the papers do not provide specific data on "2-(Cyclobutylmethyl)azetidine hydrochloride," they do discuss properties such as conformational flexibility and reactivity towards nucleophiles , which are important for understanding the behavior of these compounds in chemical and biological systems.

科学研究应用

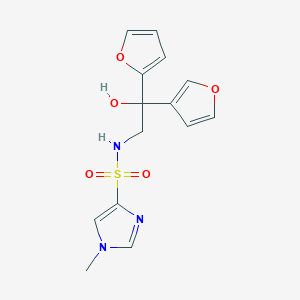

合成途径和化学反应性

2-(环丁基甲基)氮杂环丁烷盐酸盐在结构上与氮杂环丁烷有关,氮杂环丁烷是一类氮杂杂环化合物,因其四元环结构中的应变而具有独特的反应性。研究探索了氮杂环丁烷的合成和反应性,包括获得高度取代的衍生物的方法及其在开环反应中的潜力。例如,Mangelinckx 等人 (2008) 关于 3-氯-2-氮杂环丁烷的对旋开环的研究展示了氮杂环丁烷衍生物在碱处理下的化学反应性,导致通过电环化开环和消除反应从二芳基取代的化合物中形成炔烃 (Mangelinckx 等人,2008)。

在药物化学和药物发现中的应用

氮杂环丁烷衍生物因其在药物化学中的重要性而闻名,它们充当氨基酸替代物,并用于肽模拟物和核酸化学中。由于其应变结构,它们在催化过程中和作为开环和扩环反应的候选物中提供了前景。Mehra 等人 (2017) 讨论了功能化氮杂环丁烷的合成策略及其作为杂环合成子的多功能性 (Mehra 等人,2017)。此外,氮杂环丁烷衍生物已被确定为新型抗疟目标的潜在抑制剂,突出了它们在发现新型治疗剂中的作用 (Kato 等人,2016)。

药物发现的新型构建模块

氮杂环丁烷衍生物的结构修饰包括(杂)环丁基基团已被探索,以创建用于药物发现中先导优化的高级构建模块。这些修饰旨在增强分子的尺寸和构象灵活性,为药理活性化合物的设计提供新的途径 (Feskov 等人,2019)。

抗菌和抗病毒研究

氮杂环丁烷衍生物已被筛选出作为 SARS-CoV-2 复制的潜在抑制剂,展示了这些化合物在解决 COVID-19 等紧急医疗需求中的作用。包括氮杂环丁烷衍生物在内的化学库的筛选有助于识别可以快速进入新发传染病临床试验的化合物 (Touret 等人,2020)。

安全和危害

This compound has several hazard statements: H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Azetidines, including 2-(Cyclobutylmethyl)azetidine hydrochloride, have been the focus of recent advances in synthesis and reactivity . They are used in organic synthesis and medicinal chemistry, and their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future directions include further exploration of their synthesis, reactivity, and application .

属性

IUPAC Name |

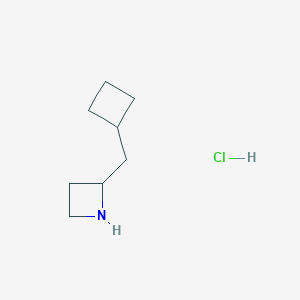

2-(cyclobutylmethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-7(3-1)6-8-4-5-9-8;/h7-9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAZWSRVNLSUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2552476.png)

![3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2552478.png)

![1-(3-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2552485.png)

![Methyl 5-[[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxylate](/img/structure/B2552490.png)